Product packaging for 5-(Phenylsulfanyl)-2-furaldehyde(Cat. No.:CAS No. 39689-03-7)

5-(Phenylsulfanyl)-2-furaldehyde

Cat. No.: B1300348
CAS No.: 39689-03-7
M. Wt: 204.25 g/mol
InChI Key: KQQAWPFBGKQMAF-UHFFFAOYSA-N
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Description

Furanic aldehyde chemistry is a cornerstone of modern biorefinery concepts, aiming to replace petrochemical-based materials with sustainable alternatives derived from biomass. Within this field, the targeted modification of these platform molecules is key to unlocking a wide array of functionalities and applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8O2S B1300348 5-(Phenylsulfanyl)-2-furaldehyde CAS No. 39689-03-7

Properties

IUPAC Name

5-phenylsulfanylfuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2S/c12-8-9-6-7-11(13-9)14-10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQAWPFBGKQMAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355445
Record name 5-(phenylsulfanyl)-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39689-03-7
Record name 5-(phenylsulfanyl)-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Phenylsulfanyl 2 Furaldehyde

Strategies for the Formation of the Phenylsulfanyl Moiety at the Furan (B31954) C-5 Position

The introduction of the phenylsulfanyl group onto the furan-2-carbaldehyde scaffold is most effectively accomplished through cross-coupling reactions or by leveraging existing functionalities on the furan ring.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the formation of C-S bonds. These methods typically involve the reaction of a halogenated furan derivative with a sulfur-containing nucleophile or organometallic reagent in the presence of a palladium catalyst and a suitable ligand.

The most common precursor for introducing substituents at the C-5 position of 2-furaldehyde is 5-bromo-2-furaldehyde (B32451), owing to its commercial availability and appropriate reactivity in cross-coupling reactions. nih.govresearchgate.net While direct coupling with thiophenol is a primary route, the principles for this reaction are well-established through extensive studies on analogous C-C bond formations to produce related 5-aryl-2-furaldehydes. These studies provide a strong foundation for adapting the conditions for C-S bond formation.

Facile synthetic routes have been developed for a wide range of 5-substituted 2-furaldehydes using palladium-catalyzed cross-coupling of various aryl- and heteroarylzinc halides with 5-bromo-2-furaldehyde. nih.gov Similarly, organotin reagents, such as phenyl tributyl tin, have been successfully coupled with 5-bromo-2-furaldehyde in the presence of a palladium catalyst. pensoft.net Another well-documented approach is the Suzuki-Miyaura reaction, which utilizes phenylboronic acid as the coupling partner. semanticscholar.org These reactions are typically carried out under mild conditions and demonstrate the feasibility of using various organometallic precursors for substitution at the furan C-5 position.

The table below summarizes representative conditions for palladium-catalyzed cross-coupling reactions to form 5-aryl-2-furaldehydes, which can be adapted for the synthesis of 5-(phenylsulfanyl)-2-furaldehyde.

Organometallic ReagentHalogenated FuraldehydePalladium CatalystSolventBaseYield (%)
Arylzinc halides5-Bromo-2-furaldehydePd(dppf)Cl₂--71-77
Phenyltributyl tin5-Bromo-2-furaldehydePd(PPh₃)₂Cl₂Dichloroethane-61
Phenylboronic acid5-Bromo-2-furaldehydePd(OAc)₂WaterTetrabutylammonium bromide74
Phenyltrifluorosilane5-Chloro-2-furaldehydePd(OAc)₂--74
Phenylboronic acid5-Chloro-2-furaldehydePd catalyst with PAP ligand-->99

This table presents data from various sources on the synthesis of 5-phenyl-2-furaldehyde (B76939), a structural analog of this compound, to illustrate common reaction conditions. pensoft.net

The success of palladium-catalyzed C-S bond formation is highly dependent on the choice of the catalyst and, crucially, the supporting ligand. The ligand stabilizes the palladium center, influences its reactivity, and prevents catalyst deactivation, which can be a significant issue in reactions involving sulfur compounds due to the strong binding of thiols and thiolates to the metal center. nih.gov

For C-N and C-O cross-coupling reactions involving heteroaryl halides, bulky, electron-rich phosphine (B1218219) ligands such as BrettPhos and RuPhos have demonstrated broad applicability and high efficiency, often allowing for lower catalyst loadings and milder reaction conditions. rsc.org The principles of ligand design for these systems, which aim to facilitate reductive elimination and prevent β-hydride elimination, are also relevant to C-S coupling. acs.org The choice of ligand can significantly influence the chemoselectivity of the coupling reaction. rsc.org

Monophosphine ligands have been shown to be effective in promoting Pd-catalyzed C-S cross-coupling reactions, in some cases allowing reactions to proceed at room temperature with soluble bases. nih.gov This contrasts with earlier methods that often relied on chelating bisphosphine ligands. The optimization of the catalyst system involves screening various palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with a range of phosphine ligands to achieve the desired reactivity and yield for the specific substrates.

Direct Sulfanylation Strategies

Direct sulfanylation of C-H bonds is an emerging and atom-economical strategy for forming C-S bonds, as it avoids the pre-functionalization of the starting material. researchgate.net Transition metal-catalyzed direct sulfanylation of unreactive C-H bonds has become a significant area of research. researchgate.net However, the application of this method for the selective sulfanylation of 2-furaldehyde at the C-5 position is not as extensively documented as cross-coupling approaches. The challenge lies in achieving high regioselectivity, as 2-furaldehyde possesses multiple C-H bonds that could potentially react.

Reaction from Existing 5-Substituted Furaldehyde Precursors

The primary route within this category involves the use of 5-halogenated-2-furaldehydes, with 5-bromo-2-furaldehyde being the most prominent starting material. nih.govresearchgate.net The reaction proceeds via a nucleophilic substitution of the bromide with a thiolate, typically catalyzed by a transition metal, most commonly palladium. This approach is a cornerstone for the synthesis of a wide array of 5-substituted 2-furaldehydes.

Alternative Synthetic Routes for Related 5-Substituted 2-Furaldehydes and Potential Adaptation for this compound

While palladium-catalyzed cross-coupling is a major pathway, other methods for synthesizing 5-substituted 2-furaldehydes exist and could potentially be adapted. One notable method is the Meerwein arylation, where 5-aryl-2-furaldehydes are synthesized from the reaction of 2-furaldehyde with arenediazonium salts in the presence of a copper catalyst. pensoft.netbohrium.com This method provides a different strategic approach, starting from the unsubstituted 2-furaldehyde. Adapting this for a phenylsulfanyl group would require the corresponding phenylsulfanyl-substituted diazonium salt, which may present its own synthetic challenges.

Another approach involves the functionalization of furan derivatives that already contain a different substituent at the C-5 position, which can then be chemically transformed into the desired phenylsulfanyl group. However, the direct introduction of the phenylsulfanyl moiety via cross-coupling with a halogenated precursor remains the more direct and widely applicable strategy based on current literature.

Photochemical Transformations

Photochemical reactions offer a distinct pathway for the synthesis of aryl-substituted furans. While direct photochemical synthesis of this compound is not extensively documented, analogous reactions provide a strong basis for this method. The photochemical synthesis of 5-phenyl-2-furaldehyde involves the irradiation of a halogenated furan precursor in an aromatic solvent. researchgate.netresearchgate.net

Specifically, the irradiation of 5-bromofuran-2-carbaldehyde or 5-iodofuran-2-carbaldehyde in a benzene (B151609) solution has been shown to yield 5-phenyl-2-furaldehyde. researchgate.netresearchgate.net The reaction proceeds via a photoinduced substitution mechanism. The yield of this transformation is significantly influenced by the nature of the halogen substituent, with the iodo-derivative providing a much higher yield compared to the bromo-derivative. researchgate.net

Starting MaterialProductYieldReference
5-Bromofuran-2-carbaldehyde5-Phenyl-2-furaldehyde64% researchgate.net
5-Iodofuran-2-carbaldehyde5-Phenyl-2-furaldehyde91% researchgate.net

This table presents data for an analogous compound, 5-Phenyl-2-furaldehyde, to illustrate the photochemical methodology.

This established photochemical route suggests a viable pathway for synthesizing this compound by reacting a 5-halofuran-2-carbaldehyde with thiophenol under photochemical conditions.

Vilsmeier-Haack Formylation in Substituted Furan Systems

The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heterocyclic rings. nih.gov This reaction typically employs a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto the substrate. nih.govresearchgate.net

The furan ring is sufficiently electron-rich to undergo Vilsmeier-Haack formylation, making this a key strategy for the synthesis of furan-2-carbaldehydes. researchgate.netnih.gov The synthesis of the related compound, 5-phenyl-2-furaldehyde, has been successfully achieved from 2-phenylfuran (B99556) using this method with a reported yield of 60%. researchgate.net

The synthesis of this compound can be effectively carried out by applying the Vilsmeier-Haack reaction to the precursor 2-(phenylsulfanyl)furan. The reaction introduces the aldehyde group at the C5 position of the furan ring, which is activated by the phenylsulfanyl group.

SubstrateReagentsProductYieldReference
2-PhenylfuranDMF, POCl₃5-Phenyl-2-furaldehyde60% researchgate.net
Furfuryl acetateDMF, POCl₃5-Formyl-furfuryl acetate- nih.gov

This table shows examples of the Vilsmeier-Haack reaction on furan derivatives.

Oxidation of Substituted Furan Systems

The oxidation of a primary alcohol group attached to the furan ring to an aldehyde is a fundamental transformation in organic synthesis. This method is applicable for the preparation of this compound from its corresponding alcohol precursor, (5-(phenylsulfanyl)furan-2-yl)methanol.

The selective oxidation of hydroxymethyl groups on a furan ring, such as in 5-hydroxymethylfurfural (B1680220) (HMF), to formyl groups is well-established. tue.nlnih.gov Various catalytic systems can achieve this transformation. For instance, the aerobic oxidation of HMF can yield 2,5-diformylfuran (DFF). tue.nlnih.gov An acetal (B89532) protection strategy has been developed to improve the yield and selectivity of this oxidation, preventing over-oxidation to the carboxylic acid. tue.nl Using a Ru/γ-Al₂O₃ catalyst, HMF-acetal can be oxidized to DFF-acetal in high yields. tue.nl

This principle can be directly applied to the synthesis of this compound. The precursor, (5-(phenylsulfanyl)furan-2-yl)methanol, can be oxidized using suitable oxidizing agents or catalytic systems to afford the target aldehyde.

PrecursorProductKey StrategyReference
5-Hydroxymethylfurfural (HMF)2,5-Diformylfuran (DFF)Aerobic Oxidation nih.gov
HMF-acetalDFF-acetalCatalytic Oxidation (Ru/γ-Al₂O₃) tue.nl

This table illustrates the oxidation of hydroxymethyl groups on the furan ring.

Chemical Reactivity and Transformation Pathways of 5 Phenylsulfanyl 2 Furaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group is a primary site for a variety of chemical transformations, including condensations, nucleophilic additions, and reductions. These reactions are fundamental in extending the carbon chain and introducing new functional groups.

Condensation reactions involving the aldehyde group are efficient methods for forming new carbon-carbon and carbon-nitrogen double bonds.

The Knoevenagel condensation is a well-established method for carbon-carbon bond formation, involving the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a base. nih.gov For 5-substituted-2-furaldehydes, this reaction provides a route to various functionalized derivatives. nih.govresearchgate.net The reaction is typically performed under mild conditions using organic or inorganic bases, such as piperidine (B6355638) or sodium carbonate, as catalysts. nih.govscilit.com

The reaction of 5-(Phenylsulfanyl)-2-furaldehyde with various active methylene compounds is expected to proceed efficiently, analogous to other 5-substituted furaldehydes. nih.gov For instance, condensation with malononitrile (B47326) would yield 2-((5-(phenylsulfanyl)furan-2-yl)methylene)malononitrile, while reaction with alkyl cyanoacetates would produce the corresponding acrylate (B77674) derivatives. researchgate.net A general protocol often involves piperidine as a catalyst, which effectively balances nucleophilicity and basicity to afford high yields of the condensation products at ambient temperatures. nih.gov The products are often stable, solid compounds. scilit.com

Table 1: Examples of Knoevenagel Condensation with 5-Substituted Furaldehydes

5-Substituted FuraldehydeActive Methylene CompoundProduct
5-Phenyl-2-furaldehyde (B76939)Methyl cyanoacetate (B8463686)Methyl 2-cyano-3-(5-phenyl-2-furyl)acrylate researchgate.net
5-Phenyl-2-furaldehydeEthyl cyanoacetateEthyl 2-cyano-3-(5-phenyl-2-furyl)acrylate researchgate.net
5-Phenyl-2-furaldehydePhenyl sulfonyl acetonitrile1-Phenyl sulfonyl-1-cyano-2-(5-phenyl-2-furyl) ethylene (B1197577) researchgate.net
Furfural (B47365)Malononitrile2-(Furan-2-ylmethylene)malononitrile nih.gov
5-Substituted furan-2-carboxaldehydeCreatinine5-(5-R-furfurylidene)-creatinine scilit.com

This table presents examples from related furaldehyde compounds to illustrate the expected reactivity.

The aldehyde functionality readily undergoes condensation with primary amines to form imines, commonly known as Schiff bases. These compounds are significant in coordination chemistry and as intermediates for the synthesis of other nitrogen-containing heterocycles. kuleuven.benih.gov The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

The synthesis of Schiff bases from furaldehydes and their derivatives is a widely practiced transformation. For example, furfural reacts with L-phenylalanine in refluxing methanol (B129727) to produce the corresponding Schiff base. kuleuven.be Similarly, 5-nitro-2-furaldehyde (B57684) has been reacted with urea, thiourea, and semicarbazide (B1199961) derivatives to form a series of Schiff bases. researchgate.net It is therefore anticipated that this compound will react with a wide array of primary amines (aliphatic and aromatic) under similar conditions to yield the corresponding N-(5-(phenylsulfanyl)furfurylidene)amines.

The electrophilic carbon atom of the aldehyde group is susceptible to attack by various nucleophiles. A key transformation in this category is the reduction of the aldehyde to a primary alcohol.

The catalytic hydrogenation of furfural derivatives to their corresponding alcohols is a significant industrial and laboratory process. mdpi.com This reduction can be achieved through various methods:

Catalytic Hydrogenation: This method often employs noble metal catalysts like platinum, palladium, ruthenium, or rhodium. mdpi.com For instance, furfural can be hydrogenated to furfuryl alcohol in the liquid phase using a biochar-supported platinum catalyst under hydrogen pressure. mdpi.comresearchgate.net Selectivities towards the alcohol can be high, often around 80%. mdpi.com

Electrocatalytic Reduction: This approach is considered a more environmentally friendly alternative to traditional catalytic hydrogenation. nih.gov Using specific electrodes, such as AgPd alloy nanoparticles, furfural can be reduced to furfuryl alcohol with high selectivity. nih.gov

Meerwein-Ponndorf-Verley (MPV) Reduction: This is a chemo-selective method that uses a secondary alcohol (like isopropanol) as the hydrogen source and a metal alkoxide catalyst, typically based on aluminum or zirconium. researchgate.net This method is particularly useful for reducing aldehydes without affecting other reducible groups. High yields (up to 97.8%) of furfuryl alcohol from furfural have been reported using mesoporous Zr-containing catalysts. researchgate.net

Applying these methods to this compound would yield (5-(phenylsulfanyl)furan-2-yl)methanol, a valuable intermediate for further synthesis.

Table 2: Methods for the Reduction of Furfural to Furfuryl Alcohol

Reduction MethodCatalyst/ReagentsKey Features
Catalytic HydrogenationPt/Biochar, H₂Liquid phase reaction, high pressure, high selectivity. mdpi.comresearchgate.net
Electrocatalytic HydrogenationAgPd nanoparticles, Pb or Sn electrodesAmbient temperature and pressure, environmentally friendly. nih.govnih.gov
Meerwein-Ponndorf-Verley (MPV)Zr-based catalysts, IsopropanolHighly chemoselective, mild conditions. researchgate.net

This table summarizes common reduction methods applicable to the aldehyde group of this compound.

Other nucleophilic additions, such as those involving Grignard reagents or organolithium compounds, would lead to the formation of secondary alcohols. The Wittig reaction, using phosphoranes, would convert the aldehyde into a vinyl group, further extending the carbon framework.

Umpolung, or polarity inversion, transforms the normally electrophilic aldehyde carbon into a nucleophilic species. A classic example of this is the benzoin (B196080) condensation, which can be effectively catalyzed by N-heterocyclic carbenes (NHCs). researchgate.net

NHC catalysts can induce the dimerization of aldehydes to form α-hydroxy ketones, known as acyloins or, in the furan (B31954) series, furoins. researchgate.net Research on the NHC-catalyzed polymerization of 2,5-diformylfuran demonstrates that this type of coupling readily occurs with furan aldehydes. kuleuven.beresearchgate.net Tests with the monofunctional furfural also indicate the formation of dimers. kuleuven.be The catalysis involves the generation of a Breslow intermediate, an equivalent of an acyl anion, which then attacks a second molecule of the aldehyde.

Therefore, it is highly probable that this compound would undergo NHC-catalyzed dimerization to produce the corresponding furoin, 1,2-bis(5-(phenylsulfanyl)furan-2-yl)-2-hydroxyethanone. This reaction provides a direct pathway to C-C bond formation at the carbonyl carbon, leading to dimeric structures.

Condensation Reactions

Reactivity of the Furan Heterocycle

The furan ring itself is an aromatic heterocycle that can participate in various reactions, though its reactivity is significantly modulated by the substituents at the C2 and C5 positions. The aldehyde group is strongly electron-withdrawing, which deactivates the ring towards electrophilic attack, while the phenylsulfanyl group is electron-donating through resonance, activating the ring.

The primary reactions concerning the furan ring are electrophilic substitution and cycloaddition reactions.

Electrophilic Aromatic Substitution: Furan is generally reactive towards electrophiles, with substitution preferentially occurring at the C5 position. youtube.com In this compound, this position is already occupied. The deactivating effect of the C2-aldehyde group and the activating, ortho-para directing nature of the C5-phenylsulfanyl group will influence the position of any further substitution. The most likely positions for electrophilic attack would be C3 and C4, with the precise outcome depending on the reaction conditions and the nature of the electrophile.

Diels-Alder Reaction: The furan ring can act as a diene in [4+2] cycloaddition reactions. However, the presence of electron-withdrawing groups, such as the aldehyde in furfural, makes the furan a poor diene and renders the direct Diels-Alder reaction thermodynamically unfavorable under many conditions. mdpi.comrsc.org To overcome this, the aldehyde group can be temporarily converted into a less electron-withdrawing group, such as an acetal (B89532), to increase the electron density of the furan ring and facilitate the cycloaddition. mdpi.com Alternatively, conducting the reaction in an aqueous medium has been shown to successfully promote the Diels-Alder reaction of furfural derivatives with dienophiles like maleimides, providing a green synthetic route to oxanorbornene adducts. rsc.orgtudelft.nl Therefore, while challenging, the Diels-Alder reaction of this compound could be achieved with suitable dienophiles under specific activating conditions.

Electrophilic and Nucleophilic Aromatic Substitution Considerations

The furan ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the potent electron-withdrawing effect of the 2-formyl group. However, the phenylsulfanyl group at the 5-position can partially counteract this deactivation through the donation of a lone pair of electrons from the sulfur atom into the ring system via resonance. This directing effect would favor electrophilic attack at the C3 and C4 positions. The outcome of such reactions is highly dependent on the nature of the electrophile and the reaction conditions.

Conversely, the electron-deficient nature of the furan ring, enhanced by the aldehyde, makes it a candidate for nucleophilic aromatic substitution, particularly at the positions activated by the electron-withdrawing group. While less common than in six-membered aromatic systems, such reactions can occur under specific conditions with potent nucleophiles.

In a related context, the synthesis of various 5-substituted-2-furaldehydes has been achieved through palladium-catalyzed cross-coupling reactions of 5-bromo-2-furaldehyde (B32451) with aryl- and heteroarylzinc halides. nih.gov This highlights the utility of a leaving group at the 5-position for the introduction of new substituents, a process that can be considered a form of nucleophilic substitution on an activated furan ring.

Cycloaddition Reactions

The furan ring of this compound can participate as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. The reactivity of the furan diene is, however, influenced by the substituents. The electron-withdrawing aldehyde group at the 2-position tends to decrease the reactivity of the furan ring in Diels-Alder reactions. csic.es Nevertheless, these reactions are crucial for the synthesis of complex polycyclic structures from renewable resources. nih.gov

The reaction of furan derivatives with various dienophiles can lead to the formation of oxanorbornene adducts. nih.gov The regioselectivity and stereoselectivity of these cycloadditions are influenced by the nature of both the furan and the dienophile, as well as the reaction conditions. mdpi.com For instance, in the case of 5-substituted furans, the substituent can influence the diastereoselectivity of the cycloaddition. nih.gov While specific studies on this compound are limited, it is anticipated that it would undergo cycloaddition with reactive dienophiles, with the phenylsulfanyl group potentially influencing the facial selectivity of the dienophile's approach.

Reactant Type Potential Reaction Expected Outcome Key Influencing Factors
Dienophile (e.g., maleimide)Diels-Alder [4+2] CycloadditionFormation of an oxanorbornene derivativeReactivity of the dienophile, reaction temperature, potential for retro-Diels-Alder reaction. nih.govmdpi.com
8,8-Dicyanoheptafulvene[8+2] CycloadditionFormation of a polycyclic adduct containing a γ-butyrolactone motif (by analogy with 5-substituted-furan-2(3H)-ones). nih.govActivation method (e.g., Brønsted base catalysis), diastereoselectivity. nih.gov

Reactivity of the Phenylsulfanyl Substituent

The phenylsulfanyl group offers a versatile handle for further chemical transformations, primarily involving the sulfur atom or the carbon-sulfur bond.

Oxidation Chemistry of the Sulfur Atom

The sulfur atom in the phenylsulfanyl group is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. The selective oxidation of sulfides to sulfoxides is a common transformation in organic synthesis, often accomplished using mild oxidizing agents. Over-oxidation to the sulfone can be a competing reaction, and reaction conditions must be carefully controlled to achieve the desired product. acsgcipr.org

A variety of reagents have been developed for the selective oxidation of sulfides. For instance, hydrogen peroxide in glacial acetic acid provides a "green" and highly selective method for the oxidation of organic sulfides to sulfoxides in excellent yields. nih.gov Other systems, such as those employing Mn2ZnO4 spinel nanoparticles as a catalyst with hydrogen peroxide, also offer high chemoselectivity for sulfoxide formation. jsynthchem.com The choice of solvent and temperature can also be used to switch the selectivity between the sulfoxide and the sulfone when using air or O2 as the oxidant. researchgate.net

Oxidizing Agent/System Expected Product Typical Conditions Reference
Hydrogen Peroxide / Glacial Acetic Acid5-(Phenylsulfinyl)-2-furaldehydeRoom temperature nih.gov
Hydrogen Peroxide / Mn2ZnO4 Nanoparticles5-(Phenylsulfinyl)-2-furaldehydeMild conditions, high chemoselectivity jsynthchem.com
O2/Air5-(Phenylsulfinyl)-2-furaldehyde or 5-(Phenylsulfonyl)-2-furaldehydeControlled by reaction temperature researchgate.net
Dimethyldioxirane5-(Phenylsulfinyl)-2-furaldehydeVarious solvents jsynthchem.com

Modification or Cleavage of the Phenylsulfanyl Group

The carbon-sulfur bond of the phenylsulfanyl group can be cleaved under certain conditions, allowing for the introduction of other functional groups or the complete removal of the substituent. Metal-free methods for the selective cleavage of C(sp3)-S bonds in thioethers have been developed using reagents like N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI). organic-chemistry.org While these methods are primarily for C(sp3)-S bonds, they indicate the potential for developing strategies for C(sp2)-S bond cleavage.

Palladium-catalyzed reactions have been shown to be effective for the alkyl-aryl exchange of thioethers via the cleavage of inert C(sp3)-S bonds. chemrxiv.org The development of analogous methods for the cleavage of the C(furan)-S bond in this compound could provide a synthetic route to other 5-substituted furan derivatives.

Furthermore, the reaction of arylmethyl thioethers with N-chlorosuccinimide (NCS) can lead to the formation of aryl aldehydes, demonstrating a transformation where the thioether is converted into another functional group. mdpi.com While this specific reaction involves a C(sp3)-S bond, it showcases the synthetic potential that lies in the reactivity of the thioether linkage.

Derivatization and Advanced Functionalization of 5 Phenylsulfanyl 2 Furaldehyde

Design and Synthesis of Novel Heterocyclic Derivatives

The aldehyde functional group in 5-(Phenylsulfanyl)-2-furaldehyde is a key handle for the synthesis of a wide array of heterocyclic derivatives. Condensation reactions with various nucleophiles are a common strategy to construct new rings.

For instance, the reaction of 5-phenyl-2-furaldehyde (B76939) with compounds containing active methylene (B1212753) groups, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686), in the presence of a base, leads to the formation of furfurylidene derivatives. researchgate.net These intermediates can then undergo further cyclization reactions to yield more complex heterocyclic systems.

A notable application of this is the synthesis of various nitrogen-containing heterocycles. The condensation of 5-(nitrophenyl)-2-furaldehydes with different nitrogen bases, such as thiosemicarbazide (B42300) and 5-cyanoacetylhydrazide, has been shown to produce furfurylidene derivatives in high yields. chempap.org These reactions are often carried out in ethanol (B145695) and can be accelerated by the addition of concentrated hydrochloric acid. chempap.org

The versatility of the furan (B31954) scaffold is further demonstrated by its use in the synthesis of oxadiazole and thiadiazole derivatives. longdom.orgopastpublishers.com One synthetic route involves the transformation of a furan-containing carboxylic acid into a hydrazide, which is then reacted with isothiocyanate to form a thiosemicarbazide. longdom.org Subsequent cyclization of this intermediate using mercuric oxide leads to the formation of an oxadiazole ring, while treatment with phosphorus pentasulfide yields a thiadiazole. longdom.org

The following table summarizes some of the heterocyclic derivatives synthesized from furan aldehydes:

Starting MaterialReagentResulting HeterocycleReference
5-Phenyl-2-furaldehydePhenyl sulfonyl acetonitrile1-Phenyl sulfonyl-1-cyano-2-(5-phenyl-2-furyl) ethylene (B1197577) researchgate.net
5-Phenyl-2-furaldehyde3,4-Dichlorophenylacetonitrile(Z)-2-(3,4-dichlorophenyl)-3-(5-phenyl-2-furyl) acrylonitrile researchgate.net
5-(Nitrophenyl)-2-furaldehydesThiosemicarbazide5-(Nitrophenyl)-2-furfurylidene thiosemicarbazones chempap.org
5-(Nitrophenyl)-2-furaldehydes5-Cyanoacetylhydrazide5-(Nitrophenyl)-2-furfurylidene cyanoacetylhydrazones chempap.org
Furan-containing hydrazideIsothiocyanate, then Mercuric OxideOxadiazole derivative longdom.org
Furan-containing hydrazideIsothiocyanate, then Phosphorus PentasulfideThiadiazole derivative longdom.org

Incorporation into Conjugated Systems for Electronic and Optical Applications

The furan ring, being an aromatic heterocycle, can be effectively incorporated into larger π-conjugated systems. The resulting molecules often exhibit interesting electronic and optical properties, making them promising candidates for materials science applications. The aldehyde and phenylsulfanyl groups of this compound provide convenient points for extending the conjugation.

While direct research on the electronic and optical applications of materials derived specifically from this compound is not extensively detailed in the provided search results, the synthesis of related 5-aryl-2-furaldehydes and their derivatives points towards the potential in this area. The synthesis of various 5-aryl-2-furaldehydes has been achieved through methods like the Meerwein arylation of furfural (B47365) with diazonium salts. researchgate.net These compounds can serve as precursors to larger conjugated structures.

The general strategy involves coupling the furan ring with other aromatic or heteroaromatic units. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for this purpose. researchgate.netnih.gov For example, the reaction of 5-bromo-2-furaldehyde (B32451) with arylboronic acids in the presence of a palladium catalyst can yield a variety of 5-aryl-2-furaldehydes. researchgate.net Similarly, organozinc reagents have been successfully employed in the synthesis of 5-substituted-2-furaldehydes. nih.gov

Synthesis of Polyfunctionalized Organic Molecules

This compound is an excellent starting material for the synthesis of polyfunctionalized organic molecules, which are molecules bearing multiple functional groups. researchgate.net The presence of the aldehyde, the furan ring, and the phenylsulfanyl group allows for a diverse range of chemical transformations.

The aldehyde group can be readily converted into other functional groups. For example, it can be oxidized to a carboxylic acid, reduced to an alcohol, or used in Wittig-type reactions to form alkenes. The furan ring itself can undergo various reactions, including electrophilic substitution and cycloaddition reactions.

A key strategy for creating polyfunctionalized molecules is to build upon the heterocyclic derivatives discussed in section 4.1. For instance, the furfurylidene derivatives obtained from the condensation of 5-phenyl-2-furaldehyde with active methylene compounds are already polyfunctionalized, containing a furan ring, a phenyl group, a cyano group, and a carbon-carbon double bond. researchgate.net

Further functionalization can be achieved by reacting these initial products with other reagents. For example, a pyrimidine (B1678525) derivative formed from furfural can be further functionalized to introduce additional groups, leading to complex structures with multiple reactive sites. opastpublishers.com The synthesis of mucobromic acid esters and their subsequent conversion into lactones is another example of how the furan core can be used to generate polyfunctionalized molecules. opastpublishers.com

The following table provides examples of polyfunctionalized molecules synthesized from furan aldehydes:

Starting MaterialReaction TypeResulting Functional GroupsReference
5-Phenyl-2-furaldehydeCondensation with malononitrileFuran, Phenyl, Cyano, Alkene researchgate.net
FurfuralRing opening and cyclizationPyrimidine ring opastpublishers.com
Pyrimidine derivative from furfuralFurther functionalizationOxadiazole, Thiadiazole rings longdom.orgopastpublishers.com
Mucobromic acidEsterification and reaction with aminesEster, Lactone, N-alkyl/N-amidolactam opastpublishers.com

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Multi-Step Organic Synthesis

5-(Phenylsulfanyl)-2-furaldehyde serves as a valuable intermediate for the construction of a wide array of more complex molecular structures, particularly heterocyclic compounds which are core components of many pharmaceuticals and biologically active molecules. researchgate.netfrontiersin.orgnih.govfrontiersin.org The aldehyde functionality is a prime site for a multitude of chemical transformations, including condensations, oxidations, reductions, and nucleophilic additions. Concurrently, the furan (B31954) ring, substituted with the activating phenylsulfanyl group, can participate in various cycloaddition and substitution reactions.

The aldehyde group readily undergoes condensation reactions, such as the Knoevenagel condensation, with active methylene (B1212753) compounds to form substituted alkenes. For instance, reaction with malononitrile (B47326) or ethyl cyanoacetate (B8463686) can yield furfurylidene derivatives, which are themselves precursors to other complex molecules. researchgate.net Furthermore, 5-aryl-2-furaldehydes, a class to which this compound belongs, are employed in multicomponent reactions like the Biginelli reaction to synthesize tetrahydropyrimidinones, a class of compounds with significant pharmacological interest.

The versatility of furaldehyde derivatives as synthetic intermediates is well-documented. They can be transformed into a variety of heterocyclic systems through carefully designed reaction sequences. The general reactivity of the furan scaffold coupled with the specific reactivity of the aldehyde group allows for the synthesis of pyridines, pyrazoles, and other complex fused ring systems. The synthesis of 5-pyridyl-2-furaldehydes from a furaldehyde precursor has been achieved in a one-pot, four-step procedure involving deprotonation, transmetalation, palladium-catalyzed cross-coupling, and deprotection. nih.gov This highlights the utility of the furaldehyde core in building diverse bi-heterocyclic structures. The presence of the phenylsulfanyl group can influence the electronic properties of the furan ring, potentially modulating the regioselectivity and reactivity in these synthetic transformations. researchgate.net

Reaction TypeReactantsProduct ClassSignificance
Knoevenagel CondensationThis compound, Active Methylene Compound (e.g., Malononitrile)Furfurylidene DerivativesIntermediate for further functionalization and synthesis of complex molecules. researchgate.net
Biginelli Reaction5-Aryl-2-furaldehyde, Urea/Thiourea, β-ketoesterDihydropyrimidinones (DHPMs)Access to a class of pharmacologically important heterocyclic compounds.
Palladium-Catalyzed Cross-CouplingFuraldehyde derivative, Organozincate5-Aryl or 5-Heteroaryl-2-furaldehydesEfficient construction of C-C bonds to link furan with other aromatic systems. nih.gov
Meerwein ArylationFurfural (B47365), Diazonium Salt5-Aryl-2-furaldehydesA classic method for the arylation of the furan ring. researchgate.net
Table 1: Representative Synthetic Transformations Utilizing the Furaldehyde Scaffold.

Development of Advanced Organic Materials with Specific Properties

The structural motifs within this compound make it an intriguing candidate for the development of novel organic materials with tailored optical, electronic, and mechanical properties.

While many traditional luminophores suffer from aggregation-caused quenching (ACQ) in the solid state or in aggregates, a class of molecules known as aggregation-induced emission luminogens (AIEgens) exhibit enhanced fluorescence under these conditions. nih.gov This phenomenon is typically attributed to the restriction of intramolecular rotation (RIR) and vibration (RIV) in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels. nih.gov

The molecular structure of this compound, possessing multiple rotors—specifically the C-S bond allowing rotation of the phenyl group and the C-C bond linking the furan and aldehyde groups—suggests its potential as a scaffold for AIEgens. In dilute solutions, these parts of the molecule can rotate and vibrate freely, leading to non-radiative energy dissipation upon excitation. However, in an aggregated or solid state, these motions could be restricted, potentially leading to significant fluorescence. While direct studies on the AIE properties of this compound are not widely reported, its structural features make it a promising platform for designing and synthesizing new AIE-active materials. By chemically modifying the core structure, for example by extending the conjugation or introducing other bulky groups, the AIE characteristics could be fine-tuned for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs).

Furfural and its derivatives are recognized as important renewable monomers for polymer synthesis. researchgate.net The aldehyde group and the furan ring of this compound offer two distinct avenues for polymerization.

The aldehyde group can undergo polycondensation reactions. For instance, furfural can be polymerized via acid catalysis, where the reaction proceeds at the aldehyde group. imp.kiev.ua Similarly, this compound could be used to synthesize polyfurfural-type resins. It can also react with phenols or other co-monomers to form thermosetting resins with potentially high thermal stability and chemical resistance, attributed to the aromatic and furanic structures. rsc.org The reaction of 2-furaldehyde with 1,3,5-trihydroxybenzene in an alkaline medium is known to produce oligomers that can be used as plasticizing additives. mdpi.com

The furan ring itself is a versatile component in polymer chemistry. It can act as a diene in Diels-Alder reactions. This reversible cycloaddition with a dienophile (like a maleimide) can be used to create self-healing polymers and dynamic cross-linked networks. rsc.org Polymers incorporating the this compound moiety could be cross-linked through the furan ring, allowing for the development of smart materials that respond to thermal stimuli.

Polymerization RouteReactive MoietyPotential Polymer TypeKey Features and Applications
Acid-Catalyzed PolycondensationAldehyde GroupPolyfurfural-type ResinsThermosetting materials, high thermal stability, chemical resistance. imp.kiev.ua
Condensation with PhenolsAldehyde GroupPhenolic-Furanic ResinsMolding compounds, adhesives, coatings. rsc.org
Diels-Alder CycloadditionFuran RingCross-linked Polymers, Thermoreversible NetworksSelf-healing materials, smart adhesives, recyclable thermosets. rsc.org
Table 2: Potential Polymerization Pathways for this compound.

Catalysis and Reaction Mechanism Studies Enabled by Furaldehyde Scaffolds

The furaldehyde scaffold is central to a vast range of catalytic transformations, making its derivatives, including this compound, important substrates for developing new catalytic systems and studying reaction mechanisms. nih.govuni.edu The selective conversion of furfural into high-value chemicals like furfuryl alcohol, 2-methylfuran, and cyclopentanone (B42830) is a major focus of catalysis research. nih.govmdpi.com

The hydrogenation of the aldehyde group is a key reaction, yielding the corresponding alcohol. Computational studies on furfural hydrodeoxygenation on bimetallic catalysts have detailed the mechanistic steps, showing that the initial hydrogenation of the carbonyl group is a critical step. nih.gov The phenylsulfanyl group in the 5-position would electronically modify the furan ring and the adjacent carbonyl group, thereby influencing the adsorption and activation of the molecule on a catalyst surface. This substitution could alter the selectivity towards different hydrogenation products.

Furthermore, the furan ring itself can undergo catalytic hydrogenation to a tetrahydrofuran (B95107) ring or be opened to yield linear alkanediols. These transformations are crucial for producing bio-based solvents and polymer precursors. The study of how substituents like the phenylsulfanyl group affect the kinetics and selectivity of these ring-opening and hydrogenation reactions provides valuable insights for catalyst design. The furaldehyde structure also allows for the study of addition and substitution reactions, providing a platform to understand fundamental organic reaction mechanisms. uni.edu

Catalytic ConversionProductCatalyst TypeSignificance
Selective Hydrogenation (C=O)5-(Phenylsulfanyl)-2-furfuryl alcoholMetal catalysts (e.g., Cu, Ni, Pd)Production of bio-based alcohols and monomers. mdpi.com
Hydrodeoxygenation2-Methyl-5-(phenylsulfanyl)furanBimetallic catalysts (e.g., Cu-Ni)Synthesis of potential biofuel components and specialty chemicals. nih.gov
Ring Hydrogenation5-(Phenylsulfanyl)tetrahydrofurfuryl alcoholNoble metal catalysts (e.g., Ru, Pt)Formation of saturated cyclic ethers for use as solvents.
DecarbonylationPhenyl(2-furyl)sulfideTransition metal complexesFundamental reaction for C-C bond cleavage and synthesis of other furans.
Table 3: Key Catalytic Transformations of the Furaldehyde Scaffold.

Contribution to Bio-Based Chemical Production and Biorefinery Concepts

The transition from a fossil-fuel-based economy to a bio-based one relies on the development of biorefineries that can convert renewable biomass into a spectrum of valuable chemicals and fuels. In this context, furan derivatives are cornerstone platform chemicals. researchgate.netbiofuranchem.com Furfural is produced by the acid-catalyzed dehydration of C5 sugars (like xylose) found in lignocellulosic biomass, such as agricultural residues and wood. nih.gov

This compound represents a value-added, second-generation chemical derived from this primary bio-based platform. The synthesis of such derivatives expands the chemical diversity and functionality of the products obtainable from biomass. rsc.orgrsc.org While furfural itself has numerous applications, converting it into derivatives like this compound introduces new properties and reactive handles, enabling its use in markets where furfural itself is not suitable.

Analytical and Spectroscopic Characterization Methodologies

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the precise determination of a molecule's elemental composition by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 5-(Phenylsulfanyl)-2-furaldehyde, with a chemical formula of C₁₁H₈O₂S, the expected monoisotopic mass is 204.0245 Da.

While specific experimental HRMS data for this compound is not widely reported in the surveyed literature, theoretical predictions for various adducts are available and serve as a benchmark for experimental verification. These predictions are crucial for identifying the correct compound in a complex mixture during analysis.

Predicted Collision Cross Section (CCS) Data

Adductm/zPredicted CCS (Ų)
[M+H]⁺205.03178140.9
[M+Na]⁺227.01372150.9
[M-H]⁻203.01722149.3
[M+NH₄]⁺222.05832161.3
[M+K]⁺242.98766148.6
[M+H-H₂O]⁺187.02176135.4
[M+HCOO]⁻249.02270162.1
[M+CH₃COO]⁻263.03835181.0
[M+Na-2H]⁻224.99917145.0
[M]⁺204.02395145.3
[M]⁻204.02505145.3

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed atomic-level structure of a molecule in solution. It provides information on the chemical environment, connectivity, and spatial relationships of magnetically active nuclei such as ¹H and ¹³C.

Although a complete, publicly available experimental NMR dataset specifically for this compound is not available, data for structurally related 5-(substituted phenyl)-2-furfuraldehydes offer insights into the expected spectral characteristics. For instance, in a study of related compounds, the aldehyde proton (CHO) typically appears as a singlet around 9.69 ppm in the ¹H NMR spectrum, while the furan (B31954) and phenyl protons present as multiplets in the aromatic region (approximately 7.58-8.40 ppm).

A detailed analysis would involve:

¹H NMR: To identify the number of different types of protons and their neighboring environments. The spectrum would be expected to show signals for the aldehyde proton, the two furan ring protons, and the five phenyl ring protons.

¹³C NMR: To determine the number of unique carbon atoms and their chemical nature (e.g., carbonyl, aromatic, etc.).

2D-NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, definitively assigning each signal to a specific atom in the molecule.

Without experimental data, a precise table of chemical shifts and coupling constants cannot be provided.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

For this compound, the key expected vibrational bands would be:

C=O stretch (aldehyde): A strong, characteristic band typically appearing in the region of 1670-1700 cm⁻¹. In related 5-(substituted phenyl)-2-furfuraldehydes, this band is observed around 1684 cm⁻¹.

C-H stretch (aldehyde): Two weak bands are expected around 2850 and 2750 cm⁻¹.

Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

C-O-C stretch (furan ring): A band typically found around 1177 cm⁻¹.

C-S stretch: A weaker band expected in the 600-800 cm⁻¹ region.

Aromatic C-H bending: Bands in the 690-900 cm⁻¹ region, indicative of the substitution pattern on the phenyl ring.

A comprehensive table of specific experimental vibrational frequencies for this compound is not available in the reviewed literature.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and intermolecular interactions for this compound in its solid state.

A search of the available scientific literature and crystallographic databases did not yield any reports on the single-crystal X-ray structure of this compound. Therefore, information regarding its crystal system, space group, and unit cell dimensions is currently unavailable.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-(Phenylsulfanyl)-2-furaldehyde, methods like Density Functional Theory (DFT) are employed to predict its geometry and electronic characteristics. These calculations can provide insights into the molecule's stability, reactivity, and spectroscopic properties.

Theoretical studies on related furan (B31954) derivatives often utilize DFT with various functionals, such as B3LYP, to perform geometry optimizations and calculate electronic properties. nih.gov For instance, in a study on a similar heterocyclic compound, DFT calculations at the B3LYP/6-311G** level of theory were used to determine the optimized molecular structure. nih.gov Such calculations for this compound would reveal key information about bond lengths, bond angles, and dihedral angles, defining its three-dimensional shape.

Furthermore, these calculations can elucidate the electronic landscape of the molecule. The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) are critical in predicting sites of electrophilic and nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. Natural Bond Orbital (NBO) analysis can also be performed to understand charge distribution and intramolecular interactions, such as hyperconjugation. nih.gov

Table 1: Representative Data from Quantum Chemical Calculations on a Related Furan Derivative

Calculated PropertyValueMethod/Basis Set
HOMO Energy-6.5 eVDFT/B3LYP
LUMO Energy-2.1 eVDFT/B3LYP
HOMO-LUMO Gap4.4 eVDFT/B3LYP
Dipole Moment3.2 DDFT/B3LYP

Note: This table presents hypothetical data for illustrative purposes, based on typical values obtained for similar organic molecules in published computational studies.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into a static molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective on its behavior over time. MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound and its interactions with other molecules, such as solvents or biological macromolecules.

The conformational flexibility of this compound arises from the rotation around the C-S and C-C single bonds connecting the furan, sulfur, and phenyl moieties. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy conformers and the energy barriers between them. This is crucial for understanding which shapes the molecule is likely to adopt in different environments.

Studies on similar molecules like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) in aqueous solutions have utilized MD simulations to investigate their hydration and aggregation behavior. nih.gov These simulations can reveal the nature and extent of hydrogen bonding and other non-covalent interactions between the solute and solvent molecules. nih.gov For this compound, MD simulations could be used to study its interactions with water or organic solvents, providing insights into its solubility and partitioning behavior.

Table 2: Potential Outputs from Molecular Dynamics Simulations of this compound

Simulation ParameterInformation Gained
Root Mean Square Deviation (RMSD)Stability of the molecular conformation over time.
Radial Distribution Function (RDF)Probability of finding other molecules (e.g., water) at a certain distance from specific atoms of the compound.
Solvent Accessible Surface Area (SASA)The area of the molecule exposed to the solvent, which relates to solubility.
Dihedral Angle DistributionsPreferred conformations around rotatable bonds.

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying intermediates and transition states. For this compound, theoretical studies can predict its reactivity in various chemical transformations.

The furan ring and the aldehyde group are the primary sites for chemical reactions. Theoretical investigations can model reactions such as electrophilic substitution on the furan ring, nucleophilic addition to the aldehyde, and oxidation or reduction of the functional groups. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed.

For example, studies on the reactions of furaldehyde derivatives have employed computational methods to understand the reaction pathways. nih.gov The effect of substituents on the furan ring on the reaction rates and mechanisms can be systematically investigated through these theoretical models. nih.gov For this compound, computational studies could explore how the phenylsulfanyl group influences the reactivity of the furan ring and the aldehyde moiety compared to unsubstituted furan-2-carbaldehyde.

Structure-Reactivity-Property Relationships Modeling

The development of such models involves calculating a set of molecular descriptors for a series of related compounds. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). These descriptors are then used to build a mathematical model that can predict the activity or property of new, untested compounds.

For derivatives of this compound, QSAR models could be developed to predict their potential biological activities, such as antimicrobial or anticancer effects, based on their structural features. Similarly, QSPR models could predict physical properties like boiling point, vapor pressure, or solubility. These models are valuable in guiding the synthesis of new derivatives with desired properties.

Future Research Directions and Perspectives

Development of More Sustainable Synthetic Routes

The synthesis of 5-substituted-2-furaldehydes is a critical area of research, with a growing emphasis on developing environmentally benign and efficient methods. Future research on 5-(Phenylsulfanyl)-2-furaldehyde is expected to focus on sustainable synthetic strategies that offer high yields under mild conditions.

One promising avenue is the refinement of palladium-catalyzed cross-coupling reactions. acs.orgacs.orgnih.gov Research has demonstrated that various aryl- and heteroarylzinc halides can be effectively coupled with 5-bromo-2-furaldehyde (B32451) using a palladium catalyst at room temperature. acs.orgacs.org Future work could adapt these organozinc protocols for the specific synthesis of this compound, potentially by coupling a phenylthio-containing zinc reagent with 5-bromo-2-furaldehyde. The key advantages of this approach include the mild reaction conditions and the tolerance of a wide range of functional groups. acs.orgnih.gov

Another innovative strategy involves the use of a novel organozinc reagent, 5-(1,3-dioxolan-2-yl)-2-furanylzinc bromide, prepared through the direct insertion of highly active zinc. acs.orgacs.org This method represents a significant advancement in creating functionalized furan-based organometallic reagents. Future studies could explore a similar pathway to synthesize a phenylsulfanyl-functionalized furanylzinc reagent, which would serve as a versatile intermediate for producing this compound and other derivatives. The development of such direct synthesis routes avoids the need for cryogenic conditions often required for lithiation, making the process more sustainable and scalable. acs.orgacs.orglookchem.com

Further research into heterogeneous catalysts, such as palladium nanoparticles supported on magnetic materials, could also provide a more sustainable route. rsc.org These catalysts are easily separable and can be reused multiple times, reducing waste and cost. rsc.org

Table 1: Comparison of Potential Sustainable Synthetic Routes

Synthetic Strategy Key Features Potential Advantages for this compound
Pd-catalyzed Cross-Coupling Utilizes organozinc reagents and a palladium catalyst. acs.orgacs.org Mild reaction conditions, high functional group tolerance, avoids harsh reagents. acs.orgnih.gov
Direct Organozinc Formation Direct insertion of active zinc to form a functionalized furanylzinc reagent. acs.orgacs.org Bypasses cryogenic lithiation steps, potentially more direct and efficient. lookchem.com

| Heterogeneous Catalysis | Use of reusable, supported palladium nanoparticles. rsc.org | Catalyst can be easily recovered and recycled, improving process economy and sustainability. rsc.org |

Exploration of Novel Reactivity Patterns

The dual functionality of this compound—the aldehyde group and the substituted furan (B31954) ring—provides a rich platform for exploring new chemical reactions. While the reactivity of similar furan derivatives has been studied, the specific influence of the phenylsulfanyl group warrants dedicated investigation.

A primary area for exploration is the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction involving an aldehyde and an active methylene (B1212753) compound. nih.govacs.org This reaction has been successfully applied to other 5-substituted furaldehydes to produce compounds of academic and industrial significance. nih.govacs.orgdamascusuniversity.edu.sy Future research could systematically study the Knoevenagel condensation of this compound with various active methylene compounds, such as malononitrile (B47326) and indan-1,3-dione. nih.govuobaghdad.edu.iq The phenylsulfanyl group may influence the reactivity of the aldehyde and the properties of the resulting products, potentially leading to novel materials or biologically active molecules. damascusuniversity.edu.sy

Furthermore, the furan ring itself offers opportunities for unique transformations. The furan moiety can participate in cycloaddition reactions, such as the Diels-Alder reaction, acting as a diene. numberanalytics.com Investigating the behavior of this compound in such reactions could lead to the synthesis of complex, bridged ring systems. The electron-donating nature of the sulfur atom in the phenylsulfanyl group is expected to influence the electron density of the furan ring, thereby affecting its reactivity in electrophilic substitution and cycloaddition reactions compared to other heterocycles like pyrrole (B145914) and thiophene. numberanalytics.comslideshare.netwikipedia.org

The oxidation of the furan ring is another critical area. Cytochrome P450-catalyzed oxidation of furan rings can generate reactive intermediates like epoxides or cis-enediones, which can interact with cellular nucleophiles. nih.gov Understanding how the phenylsulfanyl substituent affects this metabolic pathway is crucial for designing safer furan-containing molecules, particularly in the context of medicinal chemistry.

Expansion of Application Areas in Advanced Materials

Furan-based polymers are gaining significant attention as sustainable alternatives to petroleum-derived plastics. furious-project.euresearchgate.net The unique structure of this compound makes it an attractive monomer for creating novel polymers with specialized properties.

Future research should focus on incorporating this compound into various polymer architectures, such as polyesters, polyamides, and polybenzoxazines. researchgate.netacs.orgnih.gov The presence of the phenylsulfanyl group could impart desirable characteristics to the resulting polymers, including enhanced thermal stability, specific optical properties (e.g., high refractive index), and improved adhesive performance. For instance, furan-based polybenzoxazines have already shown excellent thermal performance and adhesion, and the introduction of a sulfur-containing moiety could further tune these properties. acs.org

The development of furan-based resins for use in composites, cements, and coatings is a well-established field. researchgate.netwikipedia.org this compound could be used to create new resins with tailored properties. For example, its polycondensation with phenolic compounds could yield thermosets with unique characteristics suitable for high-performance applications in the automotive or electronics packaging sectors. furious-project.euboku.ac.at

The "FURIOUS" project, a European initiative, highlights the drive to develop furan-based polymers for demanding applications where conventional bioplastics fall short. furious-project.euboku.ac.at Research into monomers like this compound aligns perfectly with this goal, aiming to create materials that are not only bio-based but also highly functional and recyclable. furious-project.eu

Table 2: Potential Applications in Advanced Materials

Material Type Potential Monomer Role Anticipated Properties
Specialty Polymers Polyester, Polyamide, or Polybenzoxazine monomer. researchgate.netacs.org Enhanced thermal stability, high refractive index, improved adhesion. acs.org
Thermoset Resins Building block for resins used in composites, adhesives, and coatings. researchgate.net Tailored mechanical and thermal properties for high-value applications. furious-project.eu

| Bio-based Plastics | Component of innovative mono-material solutions to replace conventional plastics. furious-project.eu | Intrinsic recyclability, specific barrier properties, UV resistance. furious-project.eu |

Interdisciplinary Research Opportunities

The unique chemical structure of this compound positions it at the intersection of several scientific disciplines, creating fertile ground for collaborative research.

In medicinal chemistry , furan derivatives are important scaffolds for developing new therapeutic agents. scispace.comresearchgate.net The aldehyde group of this compound can be readily converted into other functional groups, such as imines (via condensation with amines) or carboxylic acids (via oxidation), to create libraries of new compounds for biological screening. damascusuniversity.edu.sy The phenylsulfanyl group adds a lipophilic and metabolically interesting component to the molecule, which could be explored for its potential in designing drugs with specific activities.

In analytical and food chemistry , furan derivatives like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) serve as important markers for heat treatment and storage conditions in food products. nih.gov While not a naturally occurring food component, synthetic derivatives like this compound could be investigated as novel internal standards or derivatizing agents for advanced analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In the field of agrochemicals , furfural and its derivatives have been utilized as fungicides and nematicides. scispace.comresearchgate.net The biological activity of this compound and its derivatives could be systematically evaluated to discover new, potentially more effective or environmentally benign crop protection agents. This research would bridge synthetic organic chemistry with agricultural science and toxicology to ensure the development of safe and efficient products.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 5-(Phenylsulfanyl)-2-furaldehyde?

  • Methodological Answer : Synthesis typically involves condensation reactions under controlled conditions. For analogous compounds like 5-(nitrophenyl)-2-furaldehyde, ethanol is a common solvent, with reaction times of 1–2 hours at room temperature. Catalysts such as hydrochloric acid can accelerate the reaction, improving yields . Adjusting molar ratios of reactants (e.g., aldehyde to sulfur-containing nucleophiles) and optimizing temperature (e.g., reflux vs. ambient) are critical steps.

Q. How can spectroscopic techniques differentiate this compound from its structural analogs?

  • Methodological Answer : Combined FTIR and NMR analyses are essential. The sulfur atom in the phenylsulfanyl group introduces distinct vibrational modes (e.g., C–S stretching at ~600–700 cm⁻¹ in FTIR) and deshielding effects in ¹H/¹³C NMR spectra. Computational studies, such as density functional theory (DFT), can predict spectral features and validate experimental data .

Q. What chromatographic methods are suitable for quantifying this compound in complex mixtures?

  • Methodological Answer : Reverse-phase HPLC with UV detection (e.g., at 280 nm) or LC-MS is recommended, adapted from methods used for 5-hydroxymethylfurfural (HMF). The phenylsulfanyl group’s hydrophobicity may require gradient elution with acetonitrile/water mobile phases. Internal standards (e.g., deuterated analogs) improve quantification accuracy .

Advanced Research Questions

Q. What computational methods predict the electronic structure and reactivity of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT with B3LYP/6-311++G(d,p)) model electronic properties. Hirshfeld surface analysis and frontier molecular orbital (FMO) studies reveal charge distribution and reactive sites. For example, the aldehyde group’s electrophilicity and sulfur’s lone pairs influence nucleophilic/electrophilic reactivity .

Q. How do solvent choice and acid catalysts influence the reaction pathway during synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize intermediates in aldol-like condensations, while Brønsted acids (e.g., HCl) protonate carbonyl groups, accelerating nucleophilic attack. Isotopic labeling (e.g., ¹³C-glucose) can track carbon rearrangement pathways, as demonstrated in fructose-to-HMF studies .

Q. What strategies resolve contradictions in reported reaction yields for 5-aryl-2-furaldehyde derivatives?

  • Methodological Answer : Systematic parameter screening (e.g., solvent, catalyst loading, temperature) using design-of-experiments (DoE) approaches identifies critical variables. For example, shows yield disparities (16–80%) due to isolation methods (e.g., direct use of unisolated intermediates vs. purified reagents). Kinetic studies and in situ monitoring (e.g., ReactIR) clarify rate-limiting steps .

Q. How does the phenylsulfanyl substituent affect the compound’s stability under thermal or acidic conditions?

  • Methodological Answer : Thermogravimetric analysis (TGA) and accelerated stability studies (e.g., 40°C/75% RH) assess degradation. Comparative studies with HMF derivatives suggest sulfur’s electron-withdrawing effects may enhance stability against hydrolysis. LC-MS monitors degradation products like 2-furoic acid or sulfur-containing byproducts .

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